molecular formula C15H10ClFN4O2S B2563329 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 896324-86-0

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2563329
CAS No.: 896324-86-0
M. Wt: 364.78
InChI Key: UOZPMHIGIUCAPM-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a chlorine atom at position 7 and a sulfanyl-acetamide group linked to a 2-fluorophenyl moiety.

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-9-5-6-12-19-14(20-15(23)21(12)7-9)24-8-13(22)18-11-4-2-1-3-10(11)17/h1-7H,8H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZPMHIGIUCAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes is a promising approach for large-scale synthesis. This method offers high yields and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are frequently employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chloro vs. Methyl Substituents: The 7-chloro group in the target compound introduces stronger electron-withdrawing effects compared to the 7-methyl group in the analog from . This may stabilize the pyrido-triazinone ring, influencing binding to enzymatic targets (e.g., kinases) .
  • Fluorophenyl vs. Nitrophenyl : The 2-fluorophenyl group offers moderate lipophilicity and improved pharmacokinetics, whereas the 4-nitrophenyl group in the analog may confer higher potency but poorer solubility due to its strong electron-withdrawing nature .

Pharmacokinetic Considerations

  • Solubility : The hydroxyl group in the pyrimidine-based analog (Compound 3, ) likely enhances aqueous solubility but may limit blood-brain barrier penetration.
  • Metabolic Stability : Thiadiazole-containing analogs (e.g., Compound 4, ) may exhibit slower hepatic clearance due to resistance to cytochrome P450-mediated oxidation .

Methodological Considerations in Structural Analysis

Crystallographic studies of these compounds likely employ the SHELX software suite (e.g., SHELXL for refinement), a standard tool for small-molecule structure determination. This ensures accurate comparison of molecular conformations and intermolecular interactions .

Biological Activity

The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a sulfanylamide derivative characterized by a complex structure featuring a pyrido[1,2-a][1,3,5]triazin ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN4O2SC_{16}H_{13}ClN_4O_2S, with a molecular weight of approximately 350.82 g/mol. The structural features include:

  • A chlorinated pyrido[1,2-a][1,3,5]triazin core.
  • An acetanilide moiety linked through a sulfur atom.
  • A fluorophenyl substituent that may influence its biological interactions.

Biological Activity Overview

Research on compounds with similar structures suggests a variety of biological activities. While specific data on this compound is limited, several studies indicate potential mechanisms of action:

  • Antimicrobial Activity : Compounds within the pyrido[1,2-a][1,3,5]triazin class have shown antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Enzyme Inhibition : The unique structural characteristics allow for interactions with specific enzymes or receptors. For instance, sulfanylamides are known to inhibit carbonic anhydrase and certain kinases, which could be relevant for therapeutic applications in cancer or inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the biological potential of this compound.

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamideMethoxy group instead of fluorophenylAntimicrobial properties
N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)thioacetamideEthoxy groupPotential anti-inflammatory effects
5-[({7-chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]-3,6-bis(2,6-dimethylphenyl)-2-sulfanylideneBis(dimethylphenyl) groupsEnhanced stability and diverse interactions

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Study 1: Antimicrobial Evaluation

A study conducted on sulfanylamides demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were found to inhibit bacterial growth by interfering with cell wall synthesis pathways.

Study 2: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that derivatives of pyrido[1,2-a][1,3,5]triazin could effectively inhibit carbonic anhydrase activity. This inhibition was attributed to the ability of the compounds to bind at the active site of the enzyme.

Study 3: Cytotoxicity Screening

In vitro cytotoxicity assays indicated that certain pyrido derivatives exhibited selective toxicity toward cancer cell lines while sparing normal cells. This selectivity suggests potential for development as anticancer agents.

The proposed mechanism for the biological activity of this compound likely involves:

  • Binding to Enzymatic Targets : The compound may fit into active sites of enzymes such as carbonic anhydrase or kinases.
  • Disruption of Cellular Processes : By inhibiting key enzymes involved in metabolic pathways or cell division processes.

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